molecular formula C23H19FN6O2S B11470973 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11470973
M. Wt: 462.5 g/mol
InChI Key: RJQHBTSWJYITJK-UHFFFAOYSA-N
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Description

2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyrazolotriazine core, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluorophenylhydrazine, which reacts with appropriate diketones to form the pyrazolotriazine core. The indole moiety is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with an acetamide intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with cell surface receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its combination of a fluorophenyl group, a pyrazolotriazine core, and an indole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C23H19FN6O2S

Molecular Weight

462.5 g/mol

IUPAC Name

2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H19FN6O2S/c24-16-7-5-14(6-8-16)18-12-27-30-21(18)28-22(29-23(30)32)33-13-20(31)25-10-9-15-11-26-19-4-2-1-3-17(15)19/h1-8,11-12,26H,9-10,13H2,(H,25,31)(H,28,29,32)

InChI Key

RJQHBTSWJYITJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC3=NC4=C(C=NN4C(=O)N3)C5=CC=C(C=C5)F

Origin of Product

United States

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